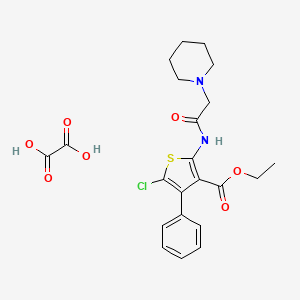

![molecular formula C13H16Cl3N3O B2543544 2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 400076-89-3](/img/structure/B2543544.png)

2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

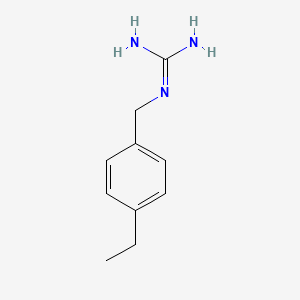

The compound "2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and substituted phenyl rings have been reported to exhibit significant biological properties, such as antimicrobial and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted anilines with acyl chlorides or similar acylating agents to form the acetamide derivatives. For instance, compounds with a substituted phenyl acetamide group were synthesized and fully characterized by NMR, HRMS, and IR spectra, and in one case, the structure was confirmed through single-crystal X-ray diffraction . Another related synthesis involved the reaction of aniline derivatives with POCl3 in acetate to form N-(substituted phenyl)acetamide . These methods suggest that the synthesis of the compound would likely follow similar acylation reactions.

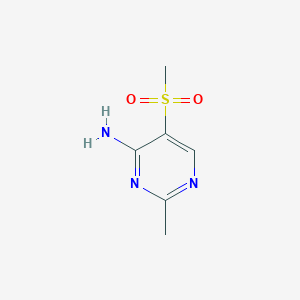

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structures of several N-(substituted phenyl)-2,2,2-trichloroacetamides have been reported, providing insights into the planarity of the phenyl rings and the acetamide group, as well as the orientation of substituents which suggests little strain and hence little π-bonding .

Chemical Reactions Analysis

The chemical reactions involving compounds with acetamide groups often include further functionalization or participation in the formation of more complex heterocyclic structures. For instance, acetohydrazide derivatives have been used as starting compounds for the synthesis of various heterocyclic compounds, indicating that the acetamide moiety can be a versatile handle for chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by the nature of the substituents on the phenyl ring and the presence of the trichloroacetamide group. These properties can be deduced from spectroscopic data such as NMR, IR, and mass spectrometry, which provide information on the electronic environment of the atoms, molecular weight, and functional groups present . The crystallographic data can also give insights into the solid-state structure, which can affect the compound's melting point, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

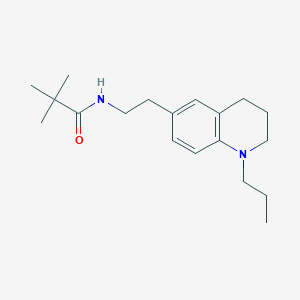

Arylpiperazine Derivatives: Pharmacological Significance

Arylpiperazine derivatives are a versatile class of compounds extensively studied for their pharmacological properties, particularly in the context of central nervous system (CNS) disorders. These compounds, characterized by an arylpiperazine unit, have shown promise in the treatment of depression, psychosis, and anxiety due to their ability to modulate neurotransmitter systems, especially serotonin receptors (Maia, Tesch, & Fraga, 2012). Their versatility and drug-likeness make them valuable for developing new therapeutic agents.

Environmental Impact and Degradation

The environmental fate and degradation of related compounds have also been a focus, particularly regarding how they interact with ecosystems and water treatment processes. Advanced oxidation processes (AOPs) have been employed to degrade contaminants like acetaminophen, a compound with potential structural or functional similarities in terms of environmental persistence and toxicity. These studies highlight the importance of understanding the environmental pathways and degradation mechanisms of pharmaceuticals and related chemicals to mitigate their impact on ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

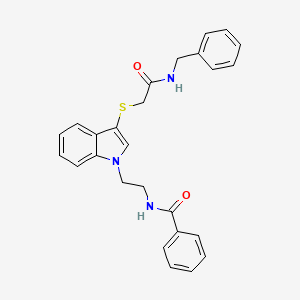

Toxicological and Safety Assessments

Toxicological evaluations are crucial for understanding the safety profile of chemical compounds, including arylpiperazine derivatives. Studies have focused on assessing the potential carcinogenicity of structurally related compounds, shedding light on their biological activities and potential risks. For instance, thiophene analogues of known carcinogens were synthesized and evaluated, demonstrating the importance of in vitro and in vivo assays in determining carcinogenic potential and guiding safety assessments for new compounds (Ashby, Styles, Anderson, & Paton, 1978).

Eigenschaften

IUPAC Name |

2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3N3O/c1-18-6-8-19(9-7-18)11-5-3-2-4-10(11)17-12(20)13(14,15)16/h2-5H,6-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUMIIRHYYQLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)

![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)